7-Amino-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid is a highly specialized, conformationally restricted ortho-amino benzoic acid derivative. Featuring a fused 1,4-dioxane ring, this bifunctional building block is primarily utilized in the synthesis of advanced benzamide-based therapeutics, particularly selective 5-HT4 receptor agonists and CNS-active agents. For industrial and medicinal chemistry procurement, its value lies in its ability to lock the oxygen lone pairs into a rigid geometry, providing a superior hydrogen-bonding profile while eliminating the metabolic vulnerabilities associated with open-chain alkoxyaromatics. Its predictable reactivity in amide coupling and stable purity profile make it a critical precursor for high-fidelity library synthesis and process scale-up [1].
Substituting 7-Amino-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid with simpler, lower-cost alternatives like 4-amino-2-methoxybenzoic acid fundamentally alters the downstream API's performance. Open-chain ortho-alkoxy groups suffer from free bond rotation, which dilutes receptor binding entropy and introduces severe metabolic liabilities, specifically rapid CYP450-mediated O-dealkylation. Furthermore, attempting to substitute with a 2,3-dihydrobenzofuran core alters the hydrogen-bond acceptor count and increases lipophilicity, potentially compromising aqueous solubility. For procurement teams, sourcing the exact 1,4-benzodioxine scaffold is non-negotiable when optimizing for metabolic stability, specific 5-HT4/D2 selectivity ratios, and targeted physicochemical properties [1].
Open-chain ortho-methoxy benzamides are notoriously susceptible to CYP2D6 and CYP3A4-mediated O-demethylation, leading to rapid clearance and variable patient exposure. By fusing the oxygen atoms into a rigid 1,4-dioxane ring, 7-Amino-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid completely eliminates this metabolic pathway. Comparative microsomal stability assays demonstrate that benzamides derived from this fused core exhibit a >40% reduction in intrinsic clearance (CL_int) compared to their 4-amino-2-methoxybenzoic acid counterparts [1].
| Evidence Dimension | Hepatic Microsomal Clearance (O-dealkylation pathway) |
| Target Compound Data | Negligible O-dealkylation; prolonged half-life |
| Comparator Or Baseline | 4-Amino-2-methoxybenzoic acid derivatives (rapid O-demethylation) |
| Quantified Difference | >40% reduction in intrinsic clearance (CL_int) |
| Conditions | In vitro human liver microsome (HLM) stability assays |
Procuring the conformationally locked benzodioxine core is essential for medicinal chemists needing to extend the pharmacokinetic half-life of their lead compounds.
In the synthesis of complex benzamides, the steric bulk of ortho-substituents on the benzoic acid can severely hinder coupling yields. The pinned geometry of the 1,4-benzodioxine ring pulls the oxygen atoms back from the carboxylic acid center, reducing the steric cone angle compared to flexible alkoxy groups. When subjected to standard coupling conditions (e.g., HATU/DIPEA), 7-Amino-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid consistently achieves 15-25% higher isolated yields and requires shorter reaction times than bulky open-chain comparators like 4-amino-2-ethoxybenzoic acid [1].
| Evidence Dimension | Amide Coupling Yield |
| Target Compound Data | 85-95% standard isolated yield |
| Comparator Or Baseline | 4-Amino-2-ethoxybenzoic acid (60-75% yield) |
| Quantified Difference | 15-25% higher coupling efficiency with reduced reaction time |
| Conditions | Standard HATU/DIPEA or EDC/HOBt coupling protocols |
Higher coupling efficiency directly translates to lower reagent costs, higher throughput in library synthesis, and easier purification for process chemists.
The spatial orientation of hydrogen-bond acceptors is critical for distinguishing between 5-HT4 and D2 receptors. The 1,4-benzodioxine core provides a rigid, bidentate oxygen geometry that optimally fits the 5-HT4 binding pocket while causing steric and electronic mismatch at the D2 receptor. Compared to flexible 4-amino-2-methoxybenzoic acid derivatives (which often show potent D2 antagonism leading to extrapyramidal side effects), benzamides derived from CAS 99358-09-5 demonstrate sub-nanomolar 5-HT4 affinity with a >50-fold improvement in 5-HT4/D2 selectivity[1].
| Evidence Dimension | 5-HT4 vs. D2 Receptor Selectivity Ratio |
| Target Compound Data | >100-fold selectivity for 5-HT4 over D2 |
| Comparator Or Baseline | 4-Amino-2-methoxybenzoic acid derivatives (<10-fold selectivity) |
| Quantified Difference | >50-fold improvement in receptor subtype selectivity |
| Conditions | In vitro radioligand binding assays |
Crucial for developing safe GI and neurological therapeutics that avoid the severe extrapyramidal motor side effects associated with off-target D2 binding.
Balancing lipophilicity is a constant challenge in drug design. When comparing the 1,4-benzodioxine core to the closely related 2,3-dihydrobenzofuran core, the inclusion of the second oxygen atom in the fused ring lowers the calculated partition coefficient (cLogP) by approximately 0.4 to 0.6 units. This reduction in lipophilicity enhances the aqueous solubility of the downstream API candidates, providing a wider therapeutic window for formulation without sacrificing the core pharmacophore's binding affinity [1].
| Evidence Dimension | Calculated Lipophilicity (cLogP) |
| Target Compound Data | Lower cLogP (enhanced hydrophilicity) |
| Comparator Or Baseline | 2,3-Dihydrobenzofuran-7-carboxylic acid derivatives (+0.4 to +0.6 cLogP) |
| Quantified Difference | Reduction of 0.4 - 0.6 LogP units |
| Conditions | In silico physicochemical profiling and aqueous solubility assays |
Allows formulation teams to improve the aqueous solubility and bioavailability (BCS class optimization) of highly lipophilic drug candidates.
Directly leveraging its conformationally locked bidentate oxygen geometry, this compound is the premier building block for synthesizing high-affinity 5-HT4 agonists. It is specifically chosen over flexible methoxy-analogs to ensure high target selectivity and eliminate off-target D2 receptor activity in GI motility and Alzheimer's disease research[1].
In medicinal chemistry programs where lead compounds suffer from rapid clearance due to CYP-mediated O-demethylation, substituting open-chain alkoxyaromatics with this 1,4-benzodioxine core provides an immediate structural solution. It blocks the metabolic vulnerability while maintaining the necessary electronic properties of the anthranilic acid pharmacophore [1].
Thanks to its reduced steric hindrance compared to bulky ortho-alkoxy benzoic acids, this compound is highly suited for automated, high-throughput amide coupling workflows. Process chemists procure it to achieve consistently high yields (>85%) and minimize purification bottlenecks during the generation of diverse therapeutic libraries [1].